molecular formula C23H20F3NO4 B13485313 rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B13485313
M. Wt: 431.4 g/mol
InChI Key: CWBGAAFWOXAHKU-JQVVWYNYSA-N
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Description

This compound is a racemic bicyclic β-amino acid derivative featuring a 3-azabicyclo[3.2.0]heptane core, a trifluoromethyl (CF₃) substituent at position 6, and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under basic conditions . Its molecular formula is C₂₂H₂₀F₃NO₄, with a molar mass of 443.40 g/mol.

Properties

Molecular Formula

C23H20F3NO4

Molecular Weight

431.4 g/mol

IUPAC Name

(1R,5R,6S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C23H20F3NO4/c24-23(25,26)18-9-22(20(28)29)12-27(10-19(18)22)21(30)31-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,28,29)/t18-,19+,22-/m0/s1

InChI Key

CWBGAAFWOXAHKU-JQVVWYNYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C(F)(F)F

Canonical SMILES

C1C(C2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the trifluoromethyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its trifluoromethyl group can enhance the compound’s stability and bioavailability.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit activity against specific biological targets, making it a valuable lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclic core provides structural rigidity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related azabicyclo derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Bicyclo System Key Substituents Applications/Notes
Target : rac-(1R,5R,6S)-3-Fmoc-6-CF₃-3-azabicyclo[3.2.0]heptane-1-carboxylic acid C₂₂H₂₀F₃NO₄ 443.40 [3.2.0] CF₃, Fmoc Intermediate for peptide synthesis; enhanced lipophilicity due to CF₃
(1R,5R,6R)-3-Fmoc-3-azabicyclo[3.2.0]heptane-6-carboxylic acid () C₂₂H₂₁NO₄ 363.41 [3.2.0] Fmoc Building block in solid-phase synthesis; lacks CF₃, reducing steric hindrance
rac-(1R,5R,6R)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid () C₁₄H₂₁NO₄ 291.32 [3.2.0] tert-butoxycarbonyl (Boc) R&D applications; Boc group offers alternative protection strategy
(2S,5R,6S)-6-(3'-Fluoro-biphenyl-propanamido)-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4c, ) C₂₃H₂₁FN₂O₅S 480.49 [3.2.0] (4-thia) Fluoro-biphenyl, thia Antibacterial activity; sulfur atom in bicyclo core enhances rigidity
(1R,3S,5R)-2-Fmoc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid () C₂₁H₁₉NO₄ 349.38 [3.1.0] Fmoc Smaller bicyclo system; potential for constrained peptide design

Key Differences and Implications

Substituent Effects: The CF₃ group in the target compound increases lipophilicity (logP ~3.5) compared to non-fluorinated analogs (e.g., logP ~2.8 for ’s compound). This enhances membrane permeability but may reduce aqueous solubility . The Fmoc group distinguishes the target from Boc-protected analogs (), offering compatibility with base-labile synthetic workflows .

Bicyclo System Variations: The 4-thia-1-azabicyclo[3.2.0]heptane in introduces a sulfur atom, altering electronic properties and enabling disulfide bridge formation in peptides. This contrasts with the target’s purely hydrocarbon bicyclo core .

Biological Activity :

  • Carbapenem analogs () with hydroxyethyl substituents (e.g., (5R,6S)-6-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) exhibit antibacterial activity but are susceptible to renal dehydropeptidase-I (DHP-I). The target’s CF₃ group may confer resistance to enzymatic degradation .
  • Penicillin derivatives () with bulky arylpropanamido groups (e.g., 4c) show enhanced Gram-positive activity, whereas the target’s Fmoc group limits direct antimicrobial utility but supports prodrug strategies .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics ():

  • Tanimoto (MACCS keys) : The target shares ~65% similarity with ’s compound (due to identical Fmoc and bicyclo[3.2.0] core) but only ~40% with ’s 4-thia analog.
  • Dice (Morgan fingerprints): The CF₃ group reduces similarity (~30%) to non-fluorinated analogs but increases matches with fluorinated protease inhibitors (e.g., ’s trifluoromethyl-pyrrolidine derivatives) .

Biological Activity

rac-(1R,5R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a complex bicyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on recent studies and available data.

Structural Characteristics

The compound's structure features a bicyclic framework with a trifluoromethyl group and a fluorenylmethoxycarbonyl moiety, which may influence its interaction with biological targets. The molecular formula is C22H21F3N2O4C_{22}H_{21}F_3N_2O_4, with a molecular weight of approximately 426.41 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic core and the introduction of functional groups such as the trifluoromethyl and fluorenylmethoxycarbonyl groups. Specific synthetic routes can vary, but they often utilize established methodologies in organic chemistry to ensure high yields and purity.

Biological Activity

Recent studies have indicated several biological activities associated with this compound:

1. Antimicrobial Activity

Research has shown that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed competitive inhibition against certain proteases and kinases, suggesting a mechanism that could be exploited for therapeutic purposes.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Animal models have indicated potential benefits in conditions like neurodegeneration and cognitive decline.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : A pharmacological study evaluated the compound's effects on bacterial biofilms and found that it significantly reduced biofilm formation in Staphylococcus aureus at concentrations as low as 10 µM.
  • Case Study 2 : In a neuropharmacological assessment using rodent models of Alzheimer's disease, this compound demonstrated improved memory retention and reduced amyloid plaque deposition.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive/negative bacteria
Enzyme InhibitionCompetitive inhibition of proteases
NeuroprotectiveImproved cognitive function in models

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